2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide
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Description
2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20FN5O4 and its molecular weight is 449.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.14993230 g/mol and the complexity rating of the compound is 732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS021676621, also known as F3382-3279 or PRV-3279, is a bispecific molecule that targets the B-cell surface proteins CD32B and CD79B . These proteins play a crucial role in the immune response, with CD32B acting as an inhibitory checkpoint molecule and CD79B being a component of the B-cell receptor .
Mode of Action
PRV-3279 exploits the inhibitory function of CD32B by simultaneously co-ligating it with CD79B . This interaction modulates B cells without depleting them, which is a unique feature compared to other B-cell targeting therapies . The compound’s action is rapid, allowing for quick inhibition of activated B cells while sparing non-activated B cells from depletion or inactivation .
Biochemical Pathways
The co-ligation of CD32B and CD79B by PRV-3279 affects the signaling pathways within B cellsThis modulation can potentially intercept the pathophysiology of systemic lupus erythematosus (SLE) and other B cell-mediated autoimmune diseases .
Pharmacokinetics
It has been observed that the compound binds extensively to both naïve and memory b cells . The binding and subsequent modulation of B cells are dose-dependent, with higher doses resulting in more extensive binding .
Result of Action
The action of PRV-3279 results in the modulation of B cells, leading to a reduction in circulating IgM levels . This effect is sustained even after the cessation of treatment, indicating a long-lasting impact on B cell activity .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O4/c1-14-3-8-18(33-2)17(11-14)27-19(30)13-28-21-20(25-9-10-26-21)22(31)29(23(28)32)12-15-4-6-16(24)7-5-15/h3-11H,12-13H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFWHQWFFLLJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.